![molecular formula C14H11F3O5 B8218713 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione CAS No. 1152439-73-0](/img/structure/B8218713.png)
2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-[2-(2,4,5-trifluorophenyl)acetyl]-[1,3]dioxane-4,6-dione (CAS: 1152439-73-0) is a Meldrum’s acid derivative featuring a 2,4,5-trifluorophenyl acetyl substituent at the C-5 position. This compound is synthesized via condensation reactions involving fluorinated phenylacetic acid derivatives and Meldrum’s acid precursors under controlled conditions.
Preparation Methods
General Synthetic Strategy and Key Reagents
The target compound is synthesized via a carbodiimide-mediated coupling reaction between 2,4,5-trifluorophenylacetic acid and 2,2-dimethyl-1,3-dioxane-4,6-dione (meldrum’s acid). This approach leverages the reactivity of meldrum’s acid as a versatile acylating agent, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .
Mechanistic Insights
The reaction proceeds via activation of the carboxylic acid (2,4,5-trifluorophenylacetic acid) by EDC, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester. Subsequent nucleophilic attack by meldrum’s acid at the carbonyl carbon results in acyl transfer, yielding the desired dioxane-dione derivative .
Alternative Methodologies and Comparative Analysis
Solvent and Catalyst Optimization
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Solvent Systems : Dichloromethane is preferred for its ability to dissolve both polar and non-polar reagents. Alternatives like ethyl acetate or acetone are less effective due to competing side reactions .
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Catalyst Loading : Increasing DMAP concentration (1.6 equiv relative to meldrum’s acid) enhances reaction rates but may complicate purification .
Analytical Characterization
Chromatographic Monitoring
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TLC Conditions :
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HPLC Analysis :
Spectroscopic Data
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Mass Spectrometry :
Challenges and Troubleshooting
Common Side Reactions
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Self-Condensation of Meldrum’s Acid : Mitigated by maintaining low temperatures during reagent addition .
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Hydrolysis of EDC : Minimized by using anhydrous DCM and avoiding prolonged storage of the reaction mixture .
Applications in Pharmaceutical Synthesis
The compound serves as a critical intermediate in the synthesis of (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid, a potent DPP-4 inhibitor . Subsequent steps involve hydrogenation, Boc protection, and chiral resolution to achieve the final active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted dioxane derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural characteristics exhibit anticancer properties. The trifluoromethyl group is known to enhance the biological activity of drugs by improving metabolic stability and bioavailability . Research has indicated that derivatives of dioxane compounds can inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Agents : The compound may also serve as a precursor for developing anti-inflammatory drugs. The presence of the dioxane moiety can facilitate interactions with biological targets involved in inflammatory pathways .
- Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in inflammatory responses, suggesting its utility in drug design .
Agrochemical Applications
- Pesticide Development : The unique chemical structure allows for modifications that can lead to the development of novel pesticides. The trifluoromethyl group is particularly effective in enhancing the potency of agrochemicals against pests and diseases in crops .
- Herbicides : Similar compounds have been evaluated for their herbicidal properties, showing promise in controlling weed growth while minimizing harm to crops. This application could be explored further with 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione by synthesizing derivatives tailored for specific herbicidal activity.
Materials Science Applications
- Polymer Synthesis : The compound's reactive sites can be utilized in polymer chemistry to create new materials with desirable properties such as enhanced thermal stability and mechanical strength . This application is particularly relevant in developing coatings and composites.
- Nanotechnology : Its chemical properties may allow it to be integrated into nanostructured materials for applications in electronics or drug delivery systems. Research into its compatibility with various substrates could yield innovative solutions in material design.
Case Studies
- A study published in Molecules explored the synthesis and biological evaluation of similar dioxane derivatives, demonstrating their effectiveness as anti-inflammatory agents through molecular docking techniques .
- Another investigation focused on the synthesis of trifluoromethyl-containing compounds for agrochemical applications highlighted their enhanced efficacy against specific pests compared to traditional compounds .
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
Structural and Electronic Features
Meldrum’s acid derivatives exhibit diverse properties based on C-5 substituents. Key comparisons include:
- Fluorine vs. Nitro Groups : The trifluorophenyl group in the target compound provides steric bulk and enhanced lipophilicity compared to the nitro group in , which may improve membrane permeability in biological systems.
- Acetyl vs.
Crystallographic and Physical Properties
- Crystal Packing : The target compound’s fluorinated aromatic ring may promote C–H···F interactions, as seen in , where nitro and dioxane-dione moieties stabilize the lattice via bifurcated hydrogen bonds.
- Conformational Flexibility : The 1,3-dioxane ring adopts an envelope conformation in but a boat conformation in the dichlorophenyl bis-dioxane derivative . Substituent bulkiness (e.g., trifluorophenyl vs. furan) likely dictates these differences, affecting solubility and melting points.
Biological Activity
2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione (CAS No. 1152439-73-0) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H11F3O5
- Molecular Weight : 316.23 g/mol
- Boiling Point : Approximately 490.2 °C (predicted)
- Density : 1.408 g/cm³ (predicted)
- pKa : 8.40 (predicted)
Property | Value |
---|---|
Molecular Formula | C14H11F3O5 |
Molecular Weight | 316.23 g/mol |
Boiling Point | 490.2 °C (predicted) |
Density | 1.408 g/cm³ (predicted) |
pKa | 8.40 (predicted) |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of Meldrum's acid, including compounds similar to this compound. These studies indicate that such compounds exhibit significant antibacterial activity against various strains of bacteria.
- In Vitro Studies : Research has shown that similar dioxane derivatives possess antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using standard methods such as microdilution techniques .
- Synergistic Effects : Some studies indicated that when combined with common antibiotics, these compounds can enhance the efficacy of existing antimicrobial agents. This synergistic effect is crucial in combating antibiotic-resistant bacterial strains .
While specific mechanisms for the compound's action have not been definitively established in current literature, it is hypothesized that the presence of the trifluorophenyl group may contribute to its biological activity by enhancing lipophilicity and facilitating interaction with bacterial membranes.
Study on Antimicrobial Efficacy
A study published in Molecular Bioprospecting evaluated a related compound derived from Meldrum's acid for its antimicrobial properties. The results demonstrated:
- Tested Strains :
- Staphylococcus aureus ATCC 25923
- Escherichia coli ATCC 10536
- Pseudomonas aeruginosa ATCC 15442
- Findings :
Q & A
Basic Research Questions
Q. Q1. What synthetic methodologies are recommended for preparing 2,2-dimethyl-5-[2-(2,4,5-trifluorophenyl)acetyl]-1,3-dioxane-4,6-dione?
The compound is synthesized via Knoevenagel condensation between isopropylidene malonate derivatives and fluorinated aromatic aldehydes. Key steps include:
- Step 1 : Reacting 2,4,5-trifluorophenylacetic acid (precursor, CAS 209995-38-0) with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under microwave-assisted or solvent-free conditions to improve yield (70–85%) .
- Step 2 : Purification via recrystallization from ethanol/water mixtures to achieve >98% purity.
Safety protocols (e.g., PPE, fume hoods) are critical due to fluorinated intermediates’ volatility and toxicity .
Q. Q2. How can the structure of this compound be validated experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths (e.g., C=O at 1.20–1.23 Å) and dihedral angles (e.g., 85–89° between dioxane and aryl rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and ketone carbonyls (δ 165–170 ppm).
- IR : Strong absorption at 1750–1780 cm⁻¹ for cyclic dione C=O stretching .
Q. Q3. What analytical techniques are suitable for quantifying this compound in pharmaceutical impurity profiling?
- HPLC-UV/MS : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid, 70:30) and detection at 254 nm. LOQ: 0.1 µg/mL .
- LC-QTOF-MS : For structural confirmation via accurate mass (m/z 316.229 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. Q4. How do steric and electronic effects of the trifluorophenyl group influence reactivity in nucleophilic substitutions?
The electron-withdrawing nature of fluorine atoms (σₚ = 0.06) deactivates the aryl ring, reducing electrophilicity at the acetyl position. Steric hindrance from ortho-fluorine substituents (van der Waals radius: 1.47 Å) slows reactions like Michael additions. Computational studies (DFT, B3LYP/6-31G*) show a 12–15 kcal/mol activation barrier increase compared to non-fluorinated analogs .
Q. Q5. How can contradictory crystallographic data (e.g., unit cell parameters) be resolved for polymorphic forms?
Discrepancies in reported unit cell volumes (e.g., 712.0 ų vs. 695.5 ų) may arise from polymorphism or solvent inclusion. Strategies include:
- Variable-temperature XRD : To assess thermal expansion coefficients.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts < 2.5 Å) influencing packing .
- Rietveld refinement : For phase quantification in mixed polymorph systems .
Q. Q6. What mechanistic insights explain low yields (<50%) in propargyl alkylation reactions involving this compound?
Low yields in propargyl handle installation (e.g., Scheme 2.3 ) are attributed to:
- Competing side reactions : Base-mediated hydrolysis of the dione ring under propargyl bromide conditions.
- Steric effects : The 2,2-dimethyl group hinders nucleophilic attack at C5. Optimization with bulky bases (e.g., DBU) improves selectivity (yield: 65–70%) .
Q. Q7. How does the compound’s photostability impact its use in light-mediated drug delivery systems?
UV-Vis studies (λmax = 290 nm) reveal photodegradation via Norrish Type I cleavage under UVC (254 nm), generating 2,4,5-trifluorophenylacetyl radicals. Stabilization strategies:
- Encapsulation : Use cyclodextrins (e.g., β-CD) to reduce degradation by 40% .
- Additives : Antioxidants (e.g., BHT) suppress radical chain reactions .
Q. Methodological Challenges
Q. Q8. How can conflicting toxicity data (e.g., LD50) be reconciled for safety assessments?
Discrepancies in reported LD50 values (oral, rat: 250–500 mg/kg) may stem from batch purity or solvent residues (e.g., DMF). Mitigation steps:
- Impurity profiling : Quantify residual solvents via GC-MS.
- QSAR modeling : Use ADMET predictors (e.g., TOPKAT) to correlate structural motifs (e.g., fluorine count) with hepatotoxicity .
Q. Q9. What experimental designs address low reproducibility in catalytic asymmetric syntheses using this dione?
Poor enantioselectivity (<60% ee) in organocatalytic reactions (e.g., using cinchona alkaloids) can be improved by:
- Solvent screening : Switch from THF to toluene to enhance catalyst-substrate π-π interactions.
- Additives : Use 10 mol% Mg(OTf)₂ to stabilize transition states (ee: 85–90%) .
Q. Data Interpretation
Q. Q10. How should researchers interpret unexpected NOESY correlations in NMR studies of this compound?
Unexpected NOE contacts (e.g., between methyl and fluorine protons) suggest dynamic processes (e.g., ring puckering in the dioxane moiety). Confirm via:
- VT-NMR : Observe coalescence temperatures (e.g., 240 K) for conformational exchange .
- DFT-MD simulations : Model low-energy conformers (e.g., chair vs. boat) .
Properties
IUPAC Name |
2,2-dimethyl-5-[2-(2,4,5-trifluorophenyl)acetyl]-1,3-dioxane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,11H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLYZNCMELOPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC(=C(C=C2F)F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152439-73-0 | |
Record name | 2,2-Dimethyl-5-(2-(2,4,5-trifluorophenyl)acetyl)-1,3-dioxane-4,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152439730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIMETHYL-5-(2-(2,4,5-TRIFLUOROPHENYL)ACETYL)-1,3-DIOXANE-4,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5Z8G7R4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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